molecular formula C10H11NOS B1626550 2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one CAS No. 90921-53-2

2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one

Cat. No. B1626550
CAS RN: 90921-53-2
M. Wt: 193.27 g/mol
InChI Key: KQXBYDQIOLXEDZ-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one” is a type of benzothiazine . Benzothiazine is a heterocyclic compound consisting of a benzene ring attached to the 6-membered heterocycle thiazine . The name is applied to both the 2H- and 4H- isomers of the molecule .


Synthesis Analysis

A copper-catalyzed cascade method has been developed to synthesize the 2H-benzo[B][1,4]thiazin-3(4H)-ones from 2-halo-N-(2-halophenyl)-acetamides and AcSH via the S(N)2/deacetylation/coupling process . This method has been reported to result in satisfactory yields .


Chemical Reactions Analysis

Functionalized 2,3,4,7-tetrahydrobenzo[c]phenothiazines and 7,9,10,12-tetrahydrobenzo[b]phenothiazines were selectively synthesized from a three-component reaction of aromatic aldehydes, cyclic 1,3-diketones and methyl 2-(benzo[b][1,4]thiazin-3-ylidene)acetate in refluxing AcOH/CH3CN medium or in refluxing acetic acid .

Scientific Research Applications

Antimicrobial Properties

  • Dearomatization and Decarbonylation Studies : 2,2-Dimethyl-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes transformations like dearomatization and decarbonylation, influencing its antimycobacterial properties against Mycobacterium tuberculosis and Mycobacterium smegmatis (Richter et al., 2022).

  • Synthesis and Antimicrobial Activity : A study reported the synthesis of new benzo[b][1,4]thiazin-3(4H)-one derivatives and evaluated their antimicrobial activity against various bacteria and fungi, showing potential in designing antimicrobial compounds (Yang et al., 2009).

Anticancer Applications

  • In vitro Anticancer Evaluation : Novel 2H-benzo[b][1,4]thiazin-3(4H)-one based 1,2,3-triazoles synthesized showed broad-spectrum anticancer activity against various cell lines, indicating their therapeutic potential (Rajender et al., 2019).

Synthetic Methodologies

  • Microwave-assisted Synthesis : One study demonstrated a microwave-assisted one-pot synthesis of benzo[b][1,4]thiazin-3(4H)-ones via Smiles rearrangement, indicating a more efficient synthesis method for these compounds (Zuo et al., 2008).

  • Synthesis via Sonication Technique : The sonication technique has been used for the rapid and efficient synthesis of various thiazine derivatives, showcasing an alternative synthetic approach (Dabholkar & Ansari, 2010).

  • Room-Temperature Synthesis : A room-temperature procedure for synthesizing 2H-benzo[b][1,4]thiazin-3(4H)-one derivatives was developed, highlighting a more environmentally friendly and efficient synthesis method (Sharifi et al., 2013).

properties

IUPAC Name

2,2-dimethyl-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-10(2)9(12)11-7-5-3-4-6-8(7)13-10/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXBYDQIOLXEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80535289
Record name 2,2-Dimethyl-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one

CAS RN

90921-53-2
Record name 2,2-Dimethyl-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
A Sharifi, MS Abaee, M Rouzgard… - Green Chemistry Letters …, 2012 - Taylor & Francis
An efficient one-pot procedure is developed at room temperature for the reaction of 2-aminothiophenols with 2-bromoalkanoates in ionic liquid (IL) [omim][NO 3 ], providing the …
Number of citations: 5 www.tandfonline.com
M Drabikova, S Krajčovičová, M Soural - Tetrahedron, 2017 - Elsevier
Herein, we report the first examples of the Mitsunobu alkylation of β-alkoxycarbonyl 2-nitrobenzenesulfones. Wang resin was acylated with α-halocarboxylic acids followed by the …
Number of citations: 2 www.sciencedirect.com

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